molecular formula C13H9F3N4O3S B10932272 N-(3-nitrophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3-nitrophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10932272
M. Wt: 358.30 g/mol
InChI Key: OAACHYUQQOSGBJ-UHFFFAOYSA-N
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Description

N~1~-(3-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a trifluoromethyl-substituted pyrimidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions, often involving a base such as sodium hydride.

    Attachment of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling: The final step involves coupling the nitrophenyl derivative with the thioether-linked pyrimidine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions to overcome the stability of the C-F bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH~4~).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(3-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The thioether linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-NITROPHENYL)-2-{[4-(METHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N~1~-(3-NITROPHENYL)-2-{[4-(CHLORO)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N1-(3-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity, which are not observed in its methyl or chloro analogs. This makes it a valuable compound for applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C13H9F3N4O3S

Molecular Weight

358.30 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C13H9F3N4O3S/c14-13(15,16)10-4-5-17-12(19-10)24-7-11(21)18-8-2-1-3-9(6-8)20(22)23/h1-6H,7H2,(H,18,21)

InChI Key

OAACHYUQQOSGBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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